1,1,6-Triphenylhexa-2,5-diyne-1,4-diol
Description
1,1,6-Triphenylhexa-2,5-diyne-1,4-diol is a structurally unique diol characterized by a conjugated hexa-2,5-diyne backbone, diol groups at positions 1 and 4, and phenyl substituents at positions 1 and 6. This compound belongs to the family of wheel-and-axle host molecules, which are renowned for their ability to form supramolecular inclusion complexes with diverse guest molecules . The presence of phenyl "wheels" at both ends of the diyne "axle" introduces steric bulk, influencing crystal packing and intermolecular interactions such as hydrogen bonding.
Properties
IUPAC Name |
1,1,6-triphenylhexa-2,5-diyne-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O2/c25-23(17-16-20-10-4-1-5-11-20)18-19-24(26,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,25-26H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABUTUQUQBXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,6-Triphenylhexa-2,5-diyne-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetylene and benzaldehyde derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1,1,6-Triphenylhexa-2,5-diyne-1,4-diol may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1,6-Triphenylhexa-2,5-diyne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1,1,6-Triphenylhexa-2,5-diyne-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1,1,6-Triphenylhexa-2,5-diyne-1,4-diol exerts its effects involves interactions with molecular targets and pathways The hydroxyl groups can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions
Comparison with Similar Compounds
Key Compounds for Comparison:
1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol (compound 1, ):
- Structure : Tetraphenyl groups at positions 1 and 6, diyne at 2,4, diols at 1,6.
- Properties : Forms inclusion complexes with ketones, amines, and sulfoxides due to its rigid, elongated cavity .
1,1,4,4-Tetraphenylbut-2-yne-1,4-diol (compound 2, ):
- Structure : Shorter but-2-yne backbone, diols at 1,4, tetraphenyl substituents.
- Properties : Enhanced rigidity from the shorter diyne axis limits guest size but improves selectivity for small aromatic guests .
2-Butyne-1,4-diol Derivatives (): Structure: No phenyl substituents; simpler diol-diyne backbone. Properties: Exhibits versatile hydrogen bonding but lacks steric bulk for guest discrimination .
Comparative Analysis:
Impact of Diol and Diyne Positioning
- Diol Position : Moving diol groups from 1,6 (compound 1) to 1,4 (target compound) alters hydrogen-bonding networks. Diols at 1,4 may form intramolecular H-bonds, reducing intermolecular interactions and affecting solubility .
Steric and Electronic Effects of Phenyl Groups
- The triphenyl substitution in the target compound reduces steric bulk compared to tetraphenyl analogs, possibly increasing flexibility and enabling inclusion of moderately sized guests (e.g., substituted benzenes). In contrast, tetraphenyl derivatives (compound 1) exhibit stronger π-π stacking and rigidity, favoring stable host-guest complexes with larger molecules like mesitylene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
